molecular formula C17H19NO4 B2871067 Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate CAS No. 824417-25-6

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate

Cat. No.: B2871067
CAS No.: 824417-25-6
M. Wt: 301.342
InChI Key: LQTHUKCGJPCQDU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate is a synthetic compound that has recently gained attention in the scientific community due to its remarkable biological activities and potential implications in various fields of research and industry. This compound is known for its complex structure, which includes a furan ring, a benzoate group, and an amido linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate typically involves a multi-step process. One common method starts with the preparation of 5-methylfuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 3-aminopropanoic acid to form the amide linkage. Finally, the benzoate ester is formed by reacting the amide with ethyl 4-hydroxybenzoate under esterification conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a focus to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various ester and amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate exerts its effects involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and receptors, modulating their activity. The amido linkage and benzoate ester also contribute to the compound’s ability to bind to proteins and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its biological activities and used in similar applications.

    Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Another furan derivative with significant biological properties.

Uniqueness

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-(5-methylfuran-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-9H,3,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTHUKCGJPCQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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